N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-28-15-9-13(10-16(12-15)29-2)23(27)24-14-7-8-19-20(11-14)22(26)18-6-4-3-5-17(18)21(19)25/h3-12H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDTLGWZRWZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the anthraquinone moiety can yield hydroquinone derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as an anticancer agent due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide involves its interaction with molecular targets such as DNA and proteins. The anthraquinone moiety can intercalate with DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
describes several 9,10-dioxoanthracene derivatives with hydrazineylidene-based substituents (compounds 7–11) tested for antimicrobial activity (Table 1). These compounds exhibit varying yields (68–84%) and melting points (>240°C for rigid structures like compound 7 vs. 150–162°C for ester-containing derivatives like compound 10). The target compound differs by replacing the hydrazineylidene group with a 3,5-dimethoxybenzamide, which likely alters solubility and binding modes. For instance:
- Hydrazineylidene derivatives (e.g., compound 7): High rigidity contributes to elevated melting points (>240°C) and moderate antimicrobial activity (e.g., MIC values of 16–64 µg/mL against Staphylococcus aureus).
- However, the absence of a conjugated hydrazine group could reduce redox activity, a key mechanism in anthraquinone-based antimicrobials .
Table 1: Comparison of Anthraquinone Derivatives from
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Notable Bioactivity |
|---|---|---|---|---|
| 7 | Hydrazineylidene-pyrimidine | 84 | >240 | Broad-spectrum antimicrobial |
| 8 | Cyanoacetic acid | 77 | >240 | Moderate antifungal activity |
| 10 | Ester-linked ketone | 72 | 160–162 | Selective bacterial inhibition |
| Target | 3,5-Dimethoxybenzamide | N/A | N/A | Hypothesized enhanced solubility |
Substituent Position and Functional Group Effects
- Benzamide Derivatives in Pesticides : lists isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide), a pesticide with a benzamide core. The 2,6-dimethoxy configuration in isoxaben contrasts with the 3,5-dimethoxy groups in the target compound. Positional isomerism significantly impacts bioactivity; for example, 2,6-substitution in isoxaben enhances herbicidal activity, whereas 3,5-substitution may favor interactions with bacterial or fungal targets .
- Sulfonamide vs. Benzamide: The sulfonamide-substituted anthraquinone in (N,N-diphenyl-9,10-dioxoanthracene-3,5-disulfonamide) demonstrates how electron-withdrawing sulfonamide groups enhance acidity and metal-binding capacity compared to benzamide. This difference could influence antimicrobial mechanisms, as sulfonamides typically inhibit folate synthesis, while benzamides may target other pathways .
Host-Guest Chemistry and Structural Flexibility
highlights the role of substituents in anthraquinone-based host molecules. Compound 1 (9,10-di-1′-naphthyl-9,10-dihydroxyphenanthrene) forms inclusion complexes with nitrogen-containing guests due to its rigid naphthyl substituents, while compound 2 (9,10-dibenzyl analog) lacks this capability . However, steric bulk from the benzamide may reduce cavity formation efficiency compared to naphthyl-substituted hosts.
Solubility and Bioavailability
lists a related dihydroxyanthracene derivative with diacetic acid substituents (2,2'-(((3,4-Dihydroxy-9,10-dioxoanthracen-2-yl)methyl)azanediyl)diacetic acid)), which exhibits higher aqueous solubility due to ionizable carboxylic acid groups . In contrast, the target compound’s 3,5-dimethoxybenzamide substituent likely reduces polarity, favoring organic solubility and cell membrane permeation but limiting water dispersibility—a common challenge for anthraquinone derivatives, as noted in ’s use of DMSO for dissolution .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound is synthesized through amidation reactions involving 9,10-dioxo-9,10-dihydroanthracene derivatives and various amines. The synthesis typically yields both cis and trans isomers, which can be separated using techniques such as supercritical fluid chromatography (SFC) . The structural formula is represented as:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N2O4 |
| Molecular Weight | 353.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro assays have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
Case Study: Antibacterial Efficacy
A study conducted by Asokan et al. assessed the antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 2.
Table 2: Antibacterial Activity Results
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the compound's effects on cancer cell lines. The compound showed selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells.
Case Study: Cytotoxic Effects
A notable study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 μM.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 45 |
| Normal Fibroblasts | >100 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of gene expression related to apoptosis.
Q & A
Basic: What synthetic routes are employed for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3,5-dimethoxybenzamide, and how is its structure validated?
Methodological Answer:
The compound is synthesized via high-temperature fusion and refluxing (120°C for 18–24 hours) of anthraquinone derivatives with acyl chlorides or active esters. For example, 2-aminoanthraquinone reacts with 3,5-dimethoxybenzoyl chloride in 1,4-dioxane, followed by recrystallization from chloroform/methanol . Structural validation involves:
- 1H/13C NMR : Confirms substituent positions and aromatic proton environments.
- IR Spectroscopy : Identifies amide carbonyl stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
Basic: What in vitro assays are suitable for assessing antimicrobial activity, and how are solubility limitations addressed?
Methodological Answer:
- Resazurin-Based Microdilution Assay (RBMA) : Measures MIC (minimum inhibitory concentration) by monitoring resazurin reduction (colorimetric shift) in 96-well plates. Bacterial/fungal cultures are incubated at 37°C/25°C for 24–48 hours .
- Agar Diffusion : Evaluates zone-of-inhibition using DMSO as a solvent due to poor aqueous solubility. Controls include vancomycin (Gram-positive bacteria) and ciprofloxacin (Gram-negative bacteria) .
Note : Solubility challenges require standardized DMSO concentrations (<5% v/v) to avoid cytotoxicity .
Advanced: How do structural modifications (e.g., methoxy groups) influence electrochemical properties for material science applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Determines redox potentials and HOMO/LUMO levels. For anthraquinone derivatives, the 9,10-dioxo group contributes to electron-deficient behavior, enabling n-type semiconductor properties in perovskite solar cells .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (degradation onset >250°C) for applications in self-assembled monolayers (SAMs) .
Key Insight : Methoxy groups enhance solubility and π-stacking interactions, critical for charge transport in organic electronics .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies arise from:
- Solvent Effects : DMSO concentration variations alter compound aggregation; use standardized protocols (e.g., ≤2% DMSO in RBMA) .
- Assay Sensitivity : Compare MIC values across multiple assays (e.g., RBMA vs. broth microdilution).
- Strain Variability : Test against ATCC reference strains (e.g., S. aureus ATCC 25923) to minimize variability .
Recommendation : Include positive/negative controls and replicate experiments (n ≥ 3) .
Advanced: What mechanistic hypotheses explain its interaction with cyclooxygenase (COX) enzymes or cancer targets?
Methodological Answer:
- Molecular Docking : The anthraquinone core may intercalate DNA or inhibit topoisomerase II, while the 3,5-dimethoxybenzamide moiety binds COX-2’s hydrophobic pocket via π-π stacking .
- Enzyme Assays : Measure IC50 using recombinant COX-1/COX-2 isoforms. For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Supporting Data : Analogous compounds show IC50 values <10 µM in COX-2 inhibition .
Advanced: How does crystallographic data inform supramolecular packing and reactivity?
Methodological Answer:
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between amide NH and anthraquinone O atoms). SHELX software refines structures using least-squares minimization .
- Packing Analysis : Anthracene planes exhibit π-π stacking (3.5–4.0 Å spacing), influencing solid-state reactivity (e.g., photodimerization under UV) .
Example : N,N-Diphenyl derivatives form layered structures with sulfonamide H-bonding networks .
Basic: What analytical techniques quantify purity and stability during storage?
Methodological Answer:
- HPLC-PDA : Uses C18 columns (acetonitrile/water gradient) to detect impurities (>98% purity threshold).
- DSC/TGA : Monitors melting points (>240°C) and decomposition profiles. Store at −20°C under argon to prevent oxidation .
Advanced: How to design SAR studies for optimizing antimicrobial potency?
Methodological Answer:
- Structural Analog Library : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the benzamide or anthraquinone moieties.
- 3D-QSAR Modeling : Align compounds in CoMFA/CoMSIA grids to correlate electrostatic/hydrophobic fields with MIC values .
Key Finding : Electron-withdrawing groups (e.g., -NO2) on the anthracene ring enhance antifungal activity against C. albicans .
Advanced: What strategies mitigate photodegradation in light-dependent applications?
Methodological Answer:
- UV-Vis Spectroscopy : Track λmax shifts (e.g., anthraquinone absorbance at 450 nm) under UV exposure.
- Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in polymeric nanoparticles (PLGA) to reduce photobleaching .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and UV-blocking goggles.
- Ventilation : Perform syntheses in fume hoods due to DMSO’s permeation risk.
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
